molecular formula C11H16N2O3S B15091799 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide

3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide

Cat. No.: B15091799
M. Wt: 256.32 g/mol
InChI Key: MSUQETLHJUYAOC-UHFFFAOYSA-N
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Description

3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide is a chemical compound with a complex structure that includes an amine group, a sulfone group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-aminoethanesulfonyl chloride to produce the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro derivatives.

    Reduction: The sulfone group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions include nitro derivatives, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfone group can participate in redox reactions, affecting cellular signaling pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-methanesulfonylethyl)benzamide
  • 3-amino-N-(2-methanesulfonylethyl)-2-methylpropanamide

Uniqueness

Compared to similar compounds, 3-amino-N-(2-methanesulfonylethyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide core. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

3-amino-4-methyl-N-(2-methylsulfonylethyl)benzamide

InChI

InChI=1S/C11H16N2O3S/c1-8-3-4-9(7-10(8)12)11(14)13-5-6-17(2,15)16/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)

InChI Key

MSUQETLHJUYAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)C)N

Origin of Product

United States

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